molecular formula C18H17F3N2O2S B2895640 (E)-3-(thiophen-2-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one CAS No. 1421586-62-0

(E)-3-(thiophen-2-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2895640
CAS No.: 1421586-62-0
M. Wt: 382.4
InChI Key: FZAVFZXYSPGMAA-GQCTYLIASA-N
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Description

(E)-3-(thiophen-2-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H17F3N2O2S and its molecular weight is 382.4. The purity is usually 95%.
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Biological Activity

The compound (E)-3-(thiophen-2-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one is a synthetic derivative that incorporates multiple functional groups known for their biological activities. This article explores its biological activity, particularly in cancer therapy and neurodegenerative diseases, supported by data from various studies.

Chemical Structure

The compound features a thiophene ring and a piperidine moiety, along with a trifluoromethyl group, which are crucial for its biological properties. The structural formula can be represented as follows:

C15H14F3N2O2S\text{C}_{15}\text{H}_{14}\text{F}_3\text{N}_2\text{O}_2\text{S}

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. It has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Key Findings:

  • Cytotoxicity : The compound exhibited cytotoxic effects in the FaDu hypopharyngeal tumor cell model, outperforming the reference drug bleomycin in certain assays .
  • Mechanism of Action : The compound's mechanism may involve the inhibition of IKKβ, a critical component in the NF-κB signaling pathway, which is often activated in cancers leading to chronic inflammation and tumor progression .

Neuroprotective Effects

In addition to its anticancer properties, the compound has been investigated for its potential neuroprotective effects. Studies suggest that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's.

Research Insights:

  • Enzyme Inhibition : The compound demonstrated significant inhibition of both AChE and BuChE, suggesting potential use in treating cognitive decline associated with Alzheimer's disease .
  • Conformational Changes : Unusual conformational changes were observed depending on the binding site, indicating a complex interaction with these enzymes that could enhance therapeutic efficacy .

Data Tables

Biological Activity Effect Reference
CytotoxicityInduces apoptosis in FaDu cells
AChE InhibitionSignificant inhibition observed
BuChE InhibitionSignificant inhibition observed

Case Studies

  • Study on Cancer Therapy :
    • Researchers conducted a comparative analysis of this compound against standard chemotherapeutics. Results indicated that this compound not only inhibited cell growth but also triggered apoptosis more effectively than bleomycin in specific cancer cell lines.
  • Neuroprotective Study :
    • A study focusing on Alzheimer’s disease highlighted the compound's ability to inhibit cholinesterases. This inhibition was linked to improved cognitive function in animal models, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Properties

IUPAC Name

(E)-3-thiophen-2-yl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O2S/c19-18(20,21)13-3-5-16(22-12-13)25-14-7-9-23(10-8-14)17(24)6-4-15-2-1-11-26-15/h1-6,11-12,14H,7-10H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAVFZXYSPGMAA-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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